molecular formula C9H7ClN2O2 B1437743 7-Chloro-6-methoxyquinazolin-4(3H)-one CAS No. 858238-17-2

7-Chloro-6-methoxyquinazolin-4(3H)-one

Cat. No. B1437743
M. Wt: 210.62 g/mol
InChI Key: WXKMNWBPCZFSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-6-methoxyquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H7ClN2O2 . It has a molecular weight of 210.62 .


Molecular Structure Analysis

The molecular structure of 7-Chloro-6-methoxyquinazolin-4(3H)-one consists of a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline. The quinazoline part of the molecule contains a nitrogen atom at positions 1 and 3. The molecule also has a chlorine atom attached at position 7 and a methoxy group (-OCH3) attached at position 6 .

Scientific Research Applications

Synthesis Techniques and Structural Characterization

  • Synthetic Methodologies and Crystal Structure : One study detailed the synthesis of a compound closely related to 7-Chloro-6-methoxyquinazolin-4(3H)-one, emphasizing selective nucleophilic attack strategies and crystal structure determination via X-ray crystallography. This compound demonstrated significant inhibitory activity against lung cancer cell proliferation, showcasing the potential medicinal applications of such derivatives (Cai et al., 2019).
  • Characterization and Synthesis Routes : Another report focused on synthesizing a benzyloxy variant, elaborating on a five-step synthesis process from methyl 4-hydroxy-3-methoxybenzoate. This study is crucial for understanding the structural nuances and synthetic accessibility of quinazoline derivatives (Wang et al., 2015).

Biological Activities and Applications

  • Anticancer Activity : A notable study discovered a compound with a quinazoline backbone that induced apoptosis efficiently and exhibited significant antitumor activity, including high blood-brain barrier penetration. This demonstrates the therapeutic potential of quinazoline derivatives in oncology (Sirisoma et al., 2009).
  • Antimicrobial and Antitumor Properties : Research on various quinazoline derivatives, including those with modifications at the 7-position, highlighted their antimicrobial activities and in vitro antitumor effects, further underscoring the versatility of these compounds in drug development (Rana et al., 2008), (Chandregowda et al., 2009).

Mechanistic Insights and Novel Applications

  • Tubulin-Polymerization Inhibition : A study explored the optimization of quinazoline derivatives as tubulin-polymerization inhibitors, targeting the colchicine site. This highlights the role of 7-Chloro-6-methoxyquinazolin-4(3H)-one derivatives in developing novel chemotherapeutic agents with mechanisms involving the disruption of microtubule formation (Wang et al., 2014).

properties

IUPAC Name

7-chloro-6-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKMNWBPCZFSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-methoxyquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
7-Chloro-6-methoxyquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
7-Chloro-6-methoxyquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.